N-环己基-N-甲基-4'-(哌啶-1-基磺酰基)联苯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide and related compounds involves multiple steps, including conjugate additions, intramolecular acylation, and nucleophilic substitution reactions. Techniques such as the Ugi four-component reaction have been employed to synthesize structurally related N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, showcasing the versatility of multi-component reactions in creating complex molecules efficiently (Edraki et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies have confirmed the absolute configurations of structurally similar compounds, such as 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-yl)piperazine derivatives, providing insight into the stereochemistry and molecular conformation of these molecules (Peeters et al., 1994). This analysis is crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various synthetic routes, including reactions with acetylenic sulfones and β and γ-chloroamines, leading to the formation of cyclic enamine sulfones and demonstrating its potential for creating a wide array of cyclic and acyclic structures (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of related compounds, particularly polyamides derived from similar ether diamine monomers containing cyclohexane structures, have been studied, revealing good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films. This suggests that N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide could exhibit similar desirable physical properties (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

Explorations into the chemical properties of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a resemblance in structural complexity and functional groups, have shown a variety of antimicrobial activities. This highlights the potential chemical functionality and application spectrum of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide in the field of antimicrobial research (Gein et al., 2007).

科学研究应用

合成和化学性质

N-环己基-N-甲基-4'-(哌啶-1-基磺酰基)联苯-3-甲酰胺在科学研究中的应用非常广泛,涵盖了化学和药理学的各个领域。它的重要性在于其作为合成复杂分子的前体以及其参与研究生物过程。

合成N、S-含杂环化合物:类似化合物的一个应用涉及合成N、S-含杂环化合物。例如,使用类似化合物进行Mannich反应,如哌啶基6-氨基-5-氰基-3-N-(4-甲基苯基)羰基-4-苯基-1,4-二氢吡啶-2-硫酸酯,已被用于形成四氮杂三环衍生物,产率为36-52% (Dotsenko, Krivokolysko, & Litvinov, 2012)。

氢键研究:在抗癫痫烯胺酮中研究氢键提供了对药物设计至关重要的分子相互作用的见解。例如,抗癫痫烯胺酮的晶体结构揭示了特定的氢键形成和分子构象,为设计更有效的抗癫痫药物提供了线索 (Kubicki, Bassyouni, & Codding, 2000)。

抗血管生成和DNA裂解研究:新型N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的合成和表征表明具有显著的抗血管生成和DNA裂解活性。这些发现突显了这些化合物在癌症治疗中的潜在治疗应用,通过抑制血管生成和诱导癌细胞DNA损伤 (Kambappa et al., 2017)。

作用机制

未来方向

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.

属性

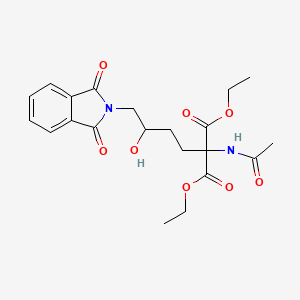

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide involves the reaction of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide with piperidine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide", "piperidine-1-sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add piperidine-1-sulfonyl chloride to a solution of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] } | |

CAS 编号 |

1226432-39-8 |

产品名称 |

N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide |

分子式 |

C23H15F3N4O4S |

分子量 |

500.45 |

IUPAC 名称 |

3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |

InChI 键 |

JJDCPCULZDPFEP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)